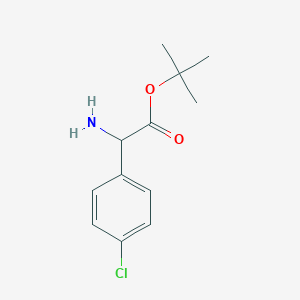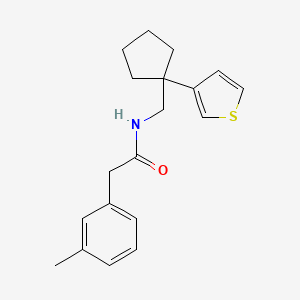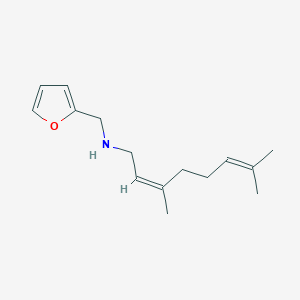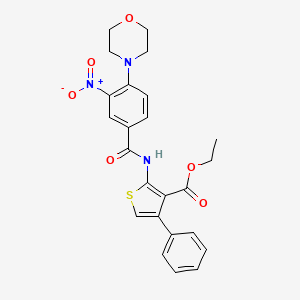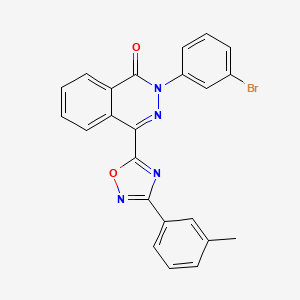![molecular formula C18H13N3O2 B2933078 (2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide CAS No. 1356815-81-0](/img/structure/B2933078.png)
(2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like mass spectrometry and infrared spectroscopy can be used .Wissenschaftliche Forschungsanwendungen
Antimetabolite Research
This compound has been utilized in the study of structural requirements for bioactive metabolites of leflunomide . Leflunomide is a disease-modifying antirheumatic drug (DMARD) that has immunomodulatory and anti-inflammatory effects. By understanding the structural requirements, researchers can develop new compounds with similar or improved efficacy.
Cancer Therapeutics
The core structure of this compound is related to six-membered diazines, which are known to have applications in cancer treatment . Diazines are a class of organic compounds with two nitrogen atoms in a six-membered aromatic ring, and they serve as a central building block for a wide range of pharmacologically active molecules, including anticancer agents.
Antimicrobial and Antifungal Agents
Diazine derivatives, which share a similar structure to the compound , have been reported to exhibit antimicrobial and antifungal activities . These properties make them valuable in the development of new treatments for infections caused by bacteria and fungi.
Cardiovascular Research
Compounds with diazine structures have been used in cardiovascular research, particularly as antihypertensive agents . They can help in understanding the mechanisms of blood pressure regulation and the development of new drugs to treat hypertension.
Neuroprotective Agents
The diazine scaffold is also involved in the synthesis of neuroprotective agents, which can protect nerve cells against damage . This is particularly important in diseases such as glaucoma, where the death of retinal ganglion cells leads to vision loss.
Metabolic Disease Modulators
Research into diazine derivatives has included their use as modulators of metabolic diseases . This includes the development of drugs that can affect metabolic pathways, such as those involved in diabetes and obesity.
Wirkmechanismus
Target of Action
The compound’s primary targets are the Cytochrome b-c1 complex subunits in humans . These subunits play a crucial role in the electron transport chain, a key component of cellular respiration.
Mode of Action
The compound interacts with its targets by binding to the cytochrome b-c1 complex subunits . This interaction can potentially alter the function of these subunits, affecting the electron transport chain and, consequently, cellular respiration .
Biochemical Pathways
The affected pathway is the electron transport chain , which is part of the larger process of oxidative phosphorylation. The downstream effects of this interaction could include changes in ATP production, as the electron transport chain is responsible for the majority of ATP generation in eukaryotic cells .
Pharmacokinetics
The compound’s molecular weight (22722) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given its targets, it is likely that the compound could affect cellular respiration and energy production .
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-[3-[(2-cyanophenyl)methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c19-10-14-5-1-2-6-15(14)12-23-17-7-3-4-13(9-17)8-16(11-20)18(21)22/h1-9H,12H2,(H2,21,22)/b16-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVUBYWUVQQDIC-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C(/C#N)\C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932999.png)


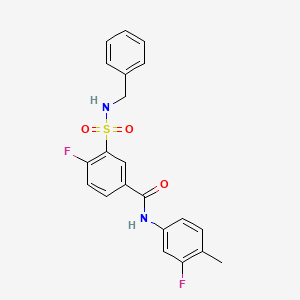
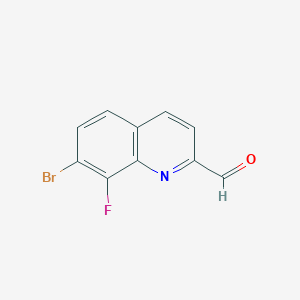
![2,8,11-Trioxadispiro[2.1.55.33]tridecane](/img/structure/B2933007.png)
